N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide
Description
N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-dithiazole core with a sulfanyl (-SH) group at the 5-position and an acetamide moiety at the 3-ylidene position. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dithiazole ring system contributes to its unique electronic and steric properties, which influence its reactivity and interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS3/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKZGWCLBNHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=S)SS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030905 | |
| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-40-5 | |
| Record name | N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1,2,4-dithiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at a temperature of around 60-70°C for several hours, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group at position 5 is highly reactive toward electrophiles and nucleophiles:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone/KCO yields S-alkyl derivatives. For example:
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Arylation : Reaction with aryl halides in the presence of CuI/neocuproine catalyst forms S-aryl analogs (e.g., 5-(4-methoxyphenylthio) derivatives) .
Ring-Opening and Rearrangement Reactions
The 1,2,4-dithiazole ring undergoes cleavage under specific conditions:
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Acidic Hydrolysis : In HCl/EtOH, the ring opens to form a disulfide intermediate, which rearranges to a thioamide derivative .
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Oxidative Desulfurization : Treatment with HO or m-CPBA removes sulfur atoms, yielding thiazole or oxazole derivatives .
Functionalization of the Acetamide Group
The acetamide moiety participates in hydrolysis and condensation reactions:
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N-Deacetylation : Acidic hydrolysis (HCl/MeOH) removes the acetyl group, generating the primary amine derivative .
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Condensation with Aldehydes : The amine product reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which exhibit enhanced biological activity .
Coordination Chemistry
The sulfur atoms in the dithiazole ring act as ligands for metal ions:
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Complexation with Cu(II) : Forms stable complexes with a 1:2 (metal:ligand) stoichiometry, confirmed by UV-Vis and ESR spectroscopy .
Application : These complexes show catalytic activity in oxidation reactions.
Biological and Antioxidant Activity
Derivatives of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide demonstrate:
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Antimicrobial Activity :
Derivative Inhibition Zone (mm) Bacteria Tested 5-(Pyrimidinylthio) 12.5 ± 0.3 Staphylococcus aureus 5-(Benzothiazolylthio) 11.9 ± 0.2 Pseudomonas aeruginosa -
Antioxidant Potential :
Derivative ABTS Inhibition (%) Parent Compound 45.2 ± 1.5 5-(Pyrimidinylthio) 85.9 ± 2.1
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
There is growing evidence that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's ability to inhibit tumor growth in vitro and in vivo models presents promising avenues for further exploration in cancer therapeutics.
Fungicidal Activity
The compound has demonstrated fungicidal properties against several plant pathogens. Its application in agriculture could lead to the development of new fungicides that are less toxic to the environment compared to conventional chemicals. Field trials are underway to assess its efficacy and safety on crops.
Plant Growth Regulation
This compound has been investigated for its role as a plant growth regulator. Preliminary results suggest that it may enhance root development and overall plant vigor when applied at specific concentrations.
Polymer Synthesis
The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could improve mechanical strength and thermal stability, making it suitable for various industrial applications.
Sensor Development
Research is being conducted into the use of this compound as a sensing material for detecting environmental pollutants. Its chemical reactivity with specific analytes can be harnessed to develop sensitive and selective sensors for monitoring air and water quality.
Case Studies
Mechanism of Action
The mechanism of action of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Thiadiazole Derivatives
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (, compound d): This compound replaces the 1,2,4-dithiazole ring with a 1,3,4-thiadiazole scaffold. The substitution pattern (SH group at position 5) is identical, but the altered ring structure reduces sulfur content and modifies electronic properties.
Triazole and Triazinone Derivatives
- N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (): Features a triazinone ring instead of dithiazole, with a sulfanyl bridge linking the acetamide group. Such compounds are often explored for anticancer and antiviral activities .
- 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (): Incorporates a 1,2,4-triazole ring with aryl substituents, which may enhance lipophilicity and membrane permeability. The chloro and methyl groups on the phenyl ring could improve metabolic stability compared to the parent dithiazole compound .
Benzothiazole Derivatives
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Substitutes the dithiazole with a benzothiazole ring, introducing a trifluoromethyl group for electron-withdrawing effects. Benzothiazoles are known for their antitumor activity, particularly against breast and colon cancers .
Pharmacological Activities
Anticancer Activity
- Phenoxy Acetamides (): Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (compound 40) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The dithiazole derivative may show enhanced activity due to sulfur-mediated redox modulation .
- Benzothiazole Derivatives (): Trifluoromethyl-substituted analogs demonstrate potent inhibition of tyrosine kinases, a mechanism less explored in dithiazole systems .
Anti-inflammatory and Anti-exudative Activity
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Shows 60–70% inhibition of edema in rat models at 10 mg/kg, comparable to diclofenac sodium.
Physicochemical Properties
Key Advantages and Limitations
- Advantages of Dithiazole Core :
- Higher sulfur content may enhance redox-mediated mechanisms (e.g., glutathione depletion in cancer cells).
- Unique ring strain could improve binding to metalloenzymes.
- Limitations: Synthetic complexity compared to thiadiazoles or triazoles. Potential toxicity due to reactive sulfur species.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide, and how can purity be ensured?
- Methodology : The compound is synthesized via multi-step reactions, including cyclization of thiosemicarbazide derivatives and subsequent acetylation. Key steps involve:
- Controlled temperature (e.g., 0–5°C for thiol group stabilization) during cyclization .
- Purification via column chromatography using ethyl acetate/hexane gradients to isolate intermediates .
- Final characterization via -NMR and -NMR to confirm structural integrity and assess purity (>95% by HPLC) .
Q. How does the compound interact with biological macromolecules, and what techniques are used to study this?
- Methodology : Binding affinity studies utilize:
- Surface plasmon resonance (SPR) to measure real-time interactions with proteins (e.g., binding constants in the µM range) .
- Molecular docking simulations (AutoDock Vina) to predict binding modes to enzyme active sites, validated by IC values from enzymatic assays .
Q. What are the stability profiles of this compound under varying pH and light conditions?
- Methodology : Stability is assessed via:
- UV-Vis spectroscopy to monitor degradation kinetics under acidic (pH 2–4) and alkaline (pH 8–10) conditions .
- Light exposure tests (ICH guidelines) using a photostability chamber (1.2 million lux hours), with degradation products analyzed by LC-MS .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo activity data for this compound be resolved?
- Methodology :
- Pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis) to assess bioavailability discrepancies .
- Metabolite identification using high-resolution mass spectrometry (HRMS) to detect active/inactive derivatives .
- Tissue distribution studies (radiolabeled -analogs) to correlate target engagement with efficacy .
Q. What computational strategies optimize the compound’s selectivity for specific biological targets?
- Methodology :
- QSAR modeling (Mordred descriptors) to link structural features (e.g., dithiazole ring planarity) with activity against kinases vs. GPCRs .
- Free-energy perturbation (FEP) simulations to predict substituent effects on binding entropy/enthalpy .
Q. How do structural analogs of this compound address solubility limitations in aqueous systems?
- Methodology :
- Salt formation (e.g., sodium or hydrochloride salts) evaluated via phase-solubility diagrams .
- Co-crystallization with cyclodextrins, monitored by PXRD and DSC to confirm complexation .
Data Analysis and Interpretation
Q. What statistical approaches reconcile variability in IC values across independent studies?
- Methodology :
- Meta-analysis using standardized protocols (e.g., PRISMA guidelines) to aggregate data from ≥5 studies .
- ANOVA with post-hoc Tukey tests to identify outliers linked to assay conditions (e.g., DMSO concentration differences) .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
